![molecular formula C12H15N3O2 B1372896 5-Amino-1H-benzo[d]imidazol-1-carboxilato de tert-butilo CAS No. 297756-31-1](/img/structure/B1372896.png)

5-Amino-1H-benzo[d]imidazol-1-carboxilato de tert-butilo

Descripción general

Descripción

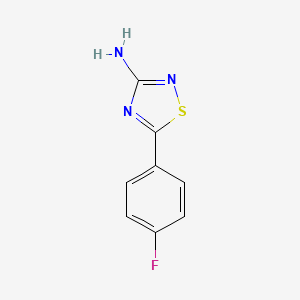

“tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. One method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . Another approach uses N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction conditions are typically mild enough to include a variety of functional groups .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions. They are key components in functional molecules used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The bonds formed during the formation of the imidazole are a crucial aspect of these reactions .Aplicaciones Científicas De Investigación

Química medicinal: Agentes anticancerígenos

Los derivados de imidazol, incluido el 5-AMINO-1-BOC-BENZIMIDAZOL, se han estudiado ampliamente por sus propiedades anticancerígenas. Se sabe que inhiben el crecimiento de diversas líneas celulares cancerosas al interferir con los mecanismos de división celular y replicación del ADN. La capacidad del compuesto para actuar como un andamiaje para desarrollar inhibidores de cinasas selectivos lo hace particularmente valioso en el diseño de terapias contra el cáncer dirigidas .

Química agrícola: Fungicidas y pesticidas

La porción benzo[d]imidazol es un componente clave en la síntesis de fungicidas y pesticidas. Sus derivados pueden interrumpir el ciclo de vida de hongos y plagas dañinos, protegiendo los cultivos y aumentando el rendimiento agrícola. El grupo tert-butilo en 5-AMINO-1-BOC-BENZIMIDAZOL aumenta su lipofilia, lo que potencialmente mejora su eficacia como agente agroquímico .

Bioquímica: Inhibición enzimática

En bioquímica, 5-AMINO-1-BOC-BENZIMIDAZOL sirve como precursor para sintetizar inhibidores enzimáticos. Estos inhibidores pueden modular la actividad de las enzimas involucradas en la progresión de la enfermedad, como las proteasas en las infecciones virales y las cinasas en el cáncer, proporcionando una vía para la intervención terapéutica .

Ciencia de materiales: Electrónica orgánica

Los derivados de imidazol son materiales prometedores para la electrónica orgánica debido a sus excelentes propiedades donadoras de electrones. Se utilizan en el desarrollo de diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV), donde contribuyen a la capa de transporte de carga, mejorando el rendimiento y la estabilidad del dispositivo .

Química verde: Líquidos iónicos

La estructura rica en nitrógeno de los derivados de imidazol los convierte en candidatos ideales para formar líquidos iónicos. Estos líquidos tienen baja volatilidad y alta estabilidad térmica, lo que los convierte en alternativas ecológicas a los solventes tradicionales en reacciones químicas y procesos industriales .

Desarrollo farmacéutico: Medicamentos antimicrobianos

El núcleo benzo[d]imidazol se encuentra en muchos fármacos antimicrobianos. Se puede funcionalizar para dirigirse a un amplio espectro de bacterias y virus patógenos. El grupo tert-butilo en 5-AMINO-1-BOC-BENZIMIDAZOL puede mejorar su penetración en las células microbianas, aumentando su potencial como estructura base para nuevos agentes antimicrobianos .

Química sintética: Reacciones multicomponente

5-AMINO-1-BOC-BENZIMIDAZOL se utiliza en reacciones multicomponente (MCR) para crear moléculas complejas de manera eficiente. Las MCR son una piedra angular de la química sintética, lo que permite el ensamblaje rápido de diversas arquitecturas moleculares a partir de materiales de partida simples .

Catálisis organometálica: Carbenos N-heterocíclicos

Los derivados de imidazol son precursores de carbenos N-heterocíclicos (NHC), que se utilizan ampliamente en la catálisis organometálica. Los NHC sirven como ligandos en complejos de metales de transición, facilitando diversas transformaciones catalíticas que son cruciales en la fabricación química fina y farmacéutica .

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various enzymes involved in a wide range of therapeutic uses .

Mode of Action

For instance, some benzimidazole fungicides work by combining with microtubule proteins, inhibiting cell division of the fungus .

Biochemical Pathways

Benzimidazole compounds are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that benzimidazole compounds are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Benzimidazole compounds are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability and efficacy of benzimidazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, including its impact on cellular processes and overall stability .

Dosage Effects in Animal Models

The effects of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, highlighting its potential as a modulator of metabolic processes. Detailed studies on the compound’s metabolic pathways provide insights into its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate within cells and tissues are critical for understanding its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and overall efficacy. Studies on the transport and distribution of the compound provide valuable information for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biological activity and overall efficacy. Detailed studies on the subcellular localization of the compound provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 5-aminobenzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCBTYFHVDHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695748 | |

| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297756-31-1 | |

| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)